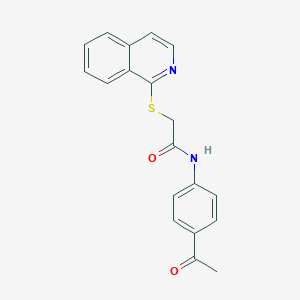![molecular formula C18H21NO5 B263321 N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and improve athletic performance, it has gained popularity among athletes and bodybuilders.
Mecanismo De Acción
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. In addition, it has been shown to increase the expression of genes involved in muscle fiber type switching, which may explain its ability to enhance endurance and improve athletic performance.
Biochemical and Physiological Effects
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its ability to enhance endurance and improve athletic performance. This makes it a valuable tool for studying the effects of exercise on metabolism and gene expression. However, one of the limitations of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its potential to cause cancer in animal models. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia in humans. Another direction is to investigate its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease in humans. Furthermore, more research is needed to understand the mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide and its effects on gene expression and metabolism.
Métodos De Síntesis
The synthesis of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps. The first step is the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide. The second step involves the reaction of 3-(2-methoxyethoxy)aniline with 2-(4-methoxyphenoxy)acetamide in the presence of potassium carbonate to form N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its ability to enhance endurance and improve athletic performance.
Propiedades
Nombre del producto |
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C18H21NO5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO5/c1-21-10-11-23-17-5-3-4-14(12-17)19-18(20)13-24-16-8-6-15(22-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
Clave InChI |
LWYAFHQKROSBHP-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
SMILES canónico |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)


![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)

